APhos Pd G2

Buchwald-Hartwig amination weak base coupling catalyst design

Cross-coupling catalyst activation and reproducibility issues at scale? APhos Pd G2 (CAS 2169976-34-3) is a second-generation Buchwald palladacycle precatalyst designed for rapid activation under mild conditions. - Enables Buchwald-Hartwig amination with weak bases; ideal for fluoroalkylamines & heterocycles - Supports room-temperature Suzuki-Miyaura of unactivated aryl chlorides for energy-efficient processes - Air- & moisture-stable solid ensures batch-to-batch reproducibility across scales & sites

Molecular Formula C28H38ClN2PPd
Molecular Weight 575.5 g/mol
Cat. No. B12056119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPhos Pd G2
Molecular FormulaC28H38ClN2PPd
Molecular Weight575.5 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]
InChIInChI=1S/C16H28NP.C12H10N.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-12H,1-8H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1
InChIKeyIBCGKOLTLJTNCL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APhos Pd G2 Precatalyst Overview


APhos Pd G2 (CAS 2169976-34-3) is a second-generation (G2) Buchwald palladacycle precatalyst . It is an air- and moisture-stable solid designed for rapid activation under mild conditions to generate the active Pd(0) species . The complex features a bulky, electron-rich AmPhos ligand coordinated to a palladium center with a 2′-aminobiphenyl scaffold [1]. This structure enables its application in a wide range of cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling, offering the potential for lower catalyst loadings and reduced reaction times compared to traditional in situ catalyst generation methods .

Weak-base Buchwald-Hartwig amination workflow
Room-temperature Suzuki-Miyaura coupling with aryl chlorides
Air- and moisture-stable precatalyst; rapid activation to active Pd(0)

Why APhos Pd G2 Cannot Be Substituted


While many second-generation Buchwald precatalysts share a common structural motif (a palladacycle with a 2′-aminobiphenyl scaffold), their performance is highly dependent on the specific biarylphosphine ligand attached. The ligand's steric and electronic properties directly influence the rate of precatalyst activation, the stability of the resulting Pd(0) species, and the catalyst's activity and selectivity across different substrate classes [1]. Generic substitution is therefore unreliable; for instance, a precatalyst optimized for challenging aryl chloride aminations with a weak base (e.g., APhos Pd G2) may underperform or fail entirely in a reaction that a precatalyst with a different ligand (e.g., XPhos Pd G2 for hindered Suzuki couplings) was designed to handle [2]. The choice of a specific Buchwald G2 precatalyst is a critical process parameter, not a matter of interchangeable commodity chemicals.

Ligand
Steric and electronic ligand properties directly control activation rate and selectivity; generic precatalyst substitution may shift performance.
Specificity
A precatalyst optimized for weak-base amination may underperform in hindered Suzuki couplings compared to a ligand-matched alternative.
Process
Buchwald G2 precatalyst choice is a critical process parameter; not interchangeable commodity chemicals.

APhos Pd G2 Performance Evidence


Weak-Base Buchwald-Hartwig Amination

APhos Pd G2 demonstrates a superior ability to catalyze C-N bond formation under mild, weak-base conditions, a property directly linked to the electronic characteristics of its AmPhos ligand. In a comparative study of amine-bound palladium complexes, the complex featuring the AlPhos ligand exhibited a trans phosphorus-nitrogen coupling constant (²JPN) of 30 Hz, the smallest value among the ligands investigated [1]. This lower coupling constant indicates a more cationic palladium atom, which in turn generates a bound amine that is more readily deprotonated, even by a weak organic base like DBU [2]. This feature is critical for coupling base-sensitive substrates that would decompose under stronger basic conditions.

Weak-base C–N coupling
Head-to-head
Trans ²JPN = 30 Hz (smallest among measured amine-bound Pd complexes)
Supports weak-base activation and deprotonation profile
Reported as most cationic Pd center in comparative NMR study
Buchwald-Hartwig amination weak base coupling catalyst design

Room-Temperature Suzuki-Miyaura Coupling of Aryl Chlorides

The AmPhos ligand system is documented to promote room-temperature Suzuki-Miyaura coupling of unactivated and sterically hindered aryl chlorides, a challenging class of substrates [1]. While many catalyst systems require elevated temperatures or more reactive aryl bromides/iodides, Aphos-based catalysts achieve high yields (89-99% isolated yield) with unactivated aryl chlorides under ambient conditions, with some systems achieving turnover numbers (TON) up to 10,000 [2]. This performance with aryl chlorides at room temperature differentiates it from many other catalyst systems that are less active or require heating for this substrate class.

Room-temp Suzuki coupling
Class-level
89–99% isolated yield; TON up to 10,000 with unactivated aryl chlorides
Supports energy-efficient aryl chloride coupling workflow
Class-level evidence; specific APhos Pd G2 performance data to verify
Suzuki-Miyaura coupling room-temperature catalysis aryl chlorides

Pd Source-Insensitive Performance

High-throughput experimentation (HTE) has demonstrated that the performance of biarylphosphine ligands, the class to which AmPhos belongs, is robust and largely insensitive to the choice of palladium source [1]. In a systematic study of >450 Buchwald-Hartwig amination reactions, biarylphosphines were identified as a ligand class exhibiting 'source-insensitive performance' [2]. This contrasts sharply with other ligand classes like monophosphines, which showed pronounced sensitivity to the Pd precursor used [3]. This inherent robustness of the biarylphosphine scaffold suggests that APhos Pd G2, as a preformed precatalyst of this class, is likely to deliver more reproducible and predictable results across different experimental setups compared to catalysts based on more source-sensitive ligands.

Pd source insensitivity
Class-level
Biarylphosphine class rated as 'source-insensitive' in HTE screening (>450 reactions)
May support reproducible process development across Pd sources
Class-level observation; verify with specific precatalyst batch
palladium source screening precatalyst robustness high-throughput experimentation

APhos Pd G2 Key Applications


Base-Sensitive Substrate Amination

Based on the demonstrated ability of the AlPhos ligand to facilitate deprotonation with a weak base (Section 3, Evidence 1), APhos Pd G2 is a prime candidate for the Buchwald-Hartwig amination of substrates that are prone to decomposition or side reactions under standard basic conditions [1]. This includes the coupling of fluoroalkylamines, heterocycles, and other molecules where protecting group strategies or alternative synthetic routes would otherwise be required.

Room-Temperature Suzuki Coupling of Aryl Chlorides

The class-level evidence for Aphos ligands in room-temperature Suzuki-Miyaura couplings of unactivated aryl chlorides (Section 3, Evidence 2) positions APhos Pd G2 as a catalyst of choice for process chemists aiming to develop energy-efficient, mild-condition processes [2]. This is particularly relevant for the synthesis of intermediates in the pharmaceutical and agrochemical industries, where aryl chlorides are common building blocks and milder conditions can improve functional group tolerance.

Robust Cross-Coupling Process Development

The class-level inference that biarylphosphine-based catalysts exhibit robust, source-insensitive performance (Section 3, Evidence 3) makes APhos Pd G2 a strategic choice for process development and scale-up [3]. Using a preformed precatalyst from this class can help ensure the reproducibility of a reaction across different scales, laboratories, or manufacturing sites, mitigating the risks associated with variable in situ catalyst generation and simplifying the tech transfer process.

Application
Selection Property
Validation Focus
Base-sensitive substrate amination
Weak-base activation profile
Functional group tolerance under DBU or similar weak base
Room-temperature Suzuki coupling of aryl chlorides
Room-temperature aryl chloride activity
Isolated yield and substrate scope under ambient conditions
Robust cross-coupling process development
Biarylphosphine source insensitivity
Reproducibility across Pd sources, scales, and laboratories
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